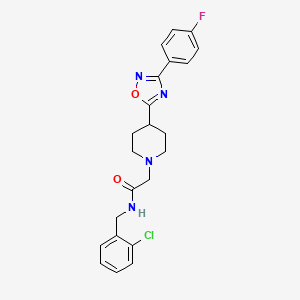

![molecular formula C19H16N4O2 B2615609 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170091-92-5](/img/structure/B2615609.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a Protease class compound with a molecular weight of 473.47 and a molecular formula of C29H19N3O4 . It is a derivative of benzoxazole, a heterocyclic compound that plays an essential role in medicinal chemistry .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves reactions between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . The synthesis of these compounds involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation .

Molecular Structure Analysis

The structure of benzoxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions allow these compounds to engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Chemical Reactions Analysis

Benzoxazole derivatives are known for their potential therapeutic agents, including various enzyme inhibitors . They have been used in the synthesis of HIV protease inhibitors and have shown inhibitory activity against mammary carcinoma cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, some compounds have been reported to have a yield of 82% and a melting range of 270-280°C .

Aplicaciones Científicas De Investigación

Anticancer and Antiproliferative Activities : Research into benzamides and pyrazole carboxamides, similar in structure to N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide, has shown significant potential in anticancer therapy. For instance, compounds synthesized with the pyrazole nucleus have demonstrated antiproliferative activity against human lung carcinoma cells, with mechanisms involving the activation of intrinsic apoptotic pathways and TRAIL-inducing death pathways (Raffa et al., 2019). This indicates a potential application of similar compounds in cancer treatment through apoptosis induction and death receptor modulation.

Antibacterial Agents : Novel analogs containing the benzothiazolyl substituted pyrazol-5-ones, which share a structural resemblance, have been designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). These findings suggest the potential of such compounds in developing new antibacterial agents.

Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been investigated for their inhibitory effects on Mycobacterium tuberculosis, showing activity against both the GyrB ATPase assay and DNA gyrase, suggesting their utility in antituberculosis drug development (Jeankumar et al., 2013).

Anti-5-Lipoxygenase Agents : Pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential in treating conditions mediated by 5-lipoxygenase, a critical enzyme in the inflammation pathway (Rahmouni et al., 2016).

Antiviral Activity : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, highlighting the potential for the development of new antiviral agents (Hebishy et al., 2020).

Mecanismo De Acción

Target of Action

Benzoxazole derivatives are known to have a wide spectrum of biological activities. They have been found to exhibit antimicrobial , antifungal , anticancer , anti-inflammatory , and antiviral activities. The specific targets of these compounds can vary depending on their structure and the disease they are being used to treat.

Mode of Action

The mode of action of benzoxazole derivatives can also vary. For example, some benzoxazole derivatives have been found to inhibit specific enzymes, disrupting the biochemical pathways that the disease-causing organisms rely on .

Biochemical Pathways

Benzoxazole derivatives can affect a variety of biochemical pathways. For example, some benzoxazole derivatives have been found to inhibit the action of certain enzymes, disrupting the biochemical pathways that the disease-causing organisms rely on .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoxazole derivatives can vary widely depending on their specific structure. Some benzoxazole derivatives are well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted rapidly .

Result of Action

The molecular and cellular effects of benzoxazole derivatives can include the inhibition of specific enzymes, disruption of cell wall synthesis, interference with DNA replication, and induction of cell death .

Action Environment

The action, efficacy, and stability of benzoxazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Direcciones Futuras

Benzoxazole and its derivatives play a very essential role in the area of medicinal chemistry . The development of effective methods leading to 2-aminobenzoxazoles and their analogues has attracted great attention . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Benzoxazole derivatives have been shown to have potent antimicrobial activities against some Gram-positive, Gram-negative bacteria and the yeast Candida albicans . This suggests that this compound may also have significant effects on cellular processes.

Molecular Mechanism

Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-23-16(11-12-20-23)18(24)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-17(15)25-19/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRIOPUKFBWZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)

![N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2615530.png)

![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)

![3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2615538.png)

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)